molecular formula C21H24FN5O B10758328 5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

Cat. No.: B10758328
M. Wt: 381.4 g/mol
InChI Key: GYKIQIOWVKCVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Quinazoline Core: The quinazoline core is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine and quinazoline moieties through a methoxy linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced piperidine derivatives .

Scientific Research Applications

5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine involves its interaction with specific molecular targets. One known target is the decapping scavenger enzyme (DcpS), which is involved in mRNA decay pathways. The compound inhibits the activity of DcpS, leading to increased stability of certain mRNAs . This interaction can modulate various cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine lies in its specific substitution pattern and its potent inhibitory activity against DcpS. This makes it a valuable compound for studying mRNA decay pathways and exploring potential therapeutic applications .

Properties

Molecular Formula

C21H24FN5O

Molecular Weight

381.4 g/mol

IUPAC Name

5-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine

InChI

InChI=1S/C21H24FN5O/c22-16-5-2-1-4-15(16)12-27-10-8-14(9-11-27)13-28-18-7-3-6-17-19(18)20(23)26-21(24)25-17/h1-7,14H,8-13H2,(H4,23,24,25,26)

InChI Key

GYKIQIOWVKCVBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.